
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chlorine atom at the 3rd position, methoxy groups at the 6th and 7th positions, and a phenyl group at the 1st position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dimethoxy-1-phenylisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.
Cyclization: The key step involves the cyclization of these starting materials to form the isoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where the benzaldehyde derivative reacts with the aniline derivative in the presence of an acid catalyst.
Methoxylation: The methoxy groups at the 6th and 7th positions are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Chloro-6,7-dimethoxy-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the chlorine atom at the 3rd position.
3-Chloro-1-phenylisoquinoline: Lacks the methoxy groups at the 6th and 7th positions.
6,7-Dimethoxyisoquinoline: Lacks both the chlorine atom and the phenyl group.
Uniqueness
3-Chloro-6,7-dimethoxy-1-phenylisoquinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, methoxy groups, and phenyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89721-10-8 |
|---|---|
Molekularformel |
C17H14ClNO2 |
Molekulargewicht |
299.7 g/mol |
IUPAC-Name |
3-chloro-6,7-dimethoxy-1-phenylisoquinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-14-8-12-9-16(18)19-17(11-6-4-3-5-7-11)13(12)10-15(14)21-2/h3-10H,1-2H3 |
InChI-Schlüssel |
PMFRJDAQQJBTDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2C3=CC=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

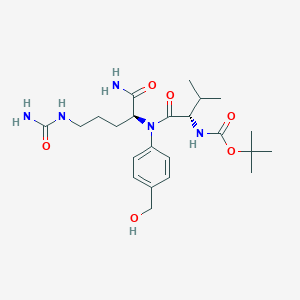
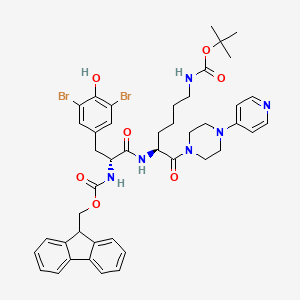
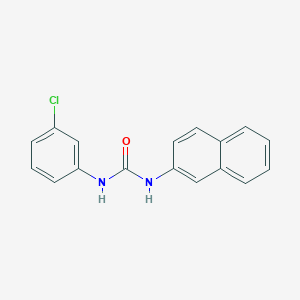

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
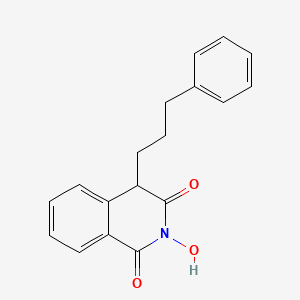
![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
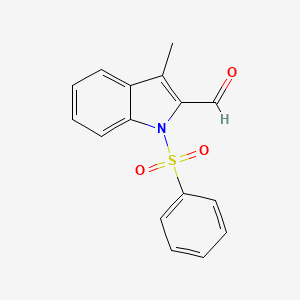
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
